molecular formula C11H15BrN4S B15095936 4-(5-bromopyridin-2-yl)-N-methylpiperazine-1-carbothioamide

4-(5-bromopyridin-2-yl)-N-methylpiperazine-1-carbothioamide

Katalognummer: B15095936
Molekulargewicht: 315.24 g/mol
InChI-Schlüssel: WLCXSJNOWHBITG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Bromopyridin-2-yl)-N-methylpiperazine-1-carbothioamide is an organic compound that belongs to the class of heterocyclic compounds It contains a bromopyridine moiety and a piperazine ring, which are linked through a carbothioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromopyridin-2-yl)-N-methylpiperazine-1-carbothioamide typically involves the reaction of 5-bromo-2-chloropyridine with N-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thiocarbonyldiimidazole to form the desired carbothioamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Bromopyridin-2-yl)-N-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-(5-Bromopyridin-2-yl)-N-methylpiperazine-1-carbothioamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving pyridine-containing molecules.

Wirkmechanismus

The mechanism of action of 4-(5-bromopyridin-2-yl)-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The carbothioamide group may also play a role in modulating the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(5-Bromopyridin-2-yl)morpholine
  • 4-(5-Bromopyrimidin-2-yl)morpholine
  • 4-[(5-Bromopyridin-2-yl)amino]-4-oxobutanoic acid

Uniqueness

4-(5-Bromopyridin-2-yl)-N-methylpiperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and carbothioamide group differentiates it from other bromopyridine derivatives, potentially leading to unique applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C11H15BrN4S

Molekulargewicht

315.24 g/mol

IUPAC-Name

4-(5-bromopyridin-2-yl)-N-methylpiperazine-1-carbothioamide

InChI

InChI=1S/C11H15BrN4S/c1-13-11(17)16-6-4-15(5-7-16)10-3-2-9(12)8-14-10/h2-3,8H,4-7H2,1H3,(H,13,17)

InChI-Schlüssel

WLCXSJNOWHBITG-UHFFFAOYSA-N

Kanonische SMILES

CNC(=S)N1CCN(CC1)C2=NC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.